3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione
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Overview
Description
3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione is a heterocyclic compound that features a fused ring system combining pyrrole and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds, which forms the isoxazole ring. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment with sp or sp2-hybridized carbon atoms .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which 3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazoles: As a closely related class of compounds, isoxazoles exhibit similar reactivity and applications.
Uniqueness
3-methyl-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione is unique due to its fused ring system, which combines the properties of both pyrrole and isoxazole. This structural feature enhances its reactivity and potential for diverse applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C6H4N2O3 |
---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
3-methylpyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C6H4N2O3/c1-2-3-4(11-8-2)6(10)7-5(3)9/h1H3,(H,7,9,10) |
InChI Key |
CTIWCJADLZEOSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=O)NC2=O |
Origin of Product |
United States |
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